molecular formula C16H18N2OS B10802960 N-(4-Cyclohexylthiazol-2-yl)benzamide

N-(4-Cyclohexylthiazol-2-yl)benzamide

Cat. No.: B10802960
M. Wt: 286.4 g/mol
InChI Key: XDROZDYEXSKYNN-UHFFFAOYSA-N
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Description

WAY-615145 is a chemical compound known as a glucokinase activator. Glucokinase is an enzyme that plays a crucial role in glucose metabolism by facilitating the phosphorylation of glucose to glucose-6-phosphate. WAY-615145 has been studied for its potential therapeutic applications, particularly in the treatment of type 2 diabetes, due to its ability to enhance glucokinase activity and improve glucose homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-615145 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring and the subsequent attachment of the benzamide moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of WAY-615145 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the produced compound .

Chemical Reactions Analysis

Types of Reactions

WAY-615145 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazolidines .

Scientific Research Applications

Mechanism of Action

WAY-615145 exerts its effects by binding to glucokinase and enhancing its enzymatic activity. This leads to an increase in the phosphorylation of glucose to glucose-6-phosphate, which is a crucial step in glucose metabolism. The activation of glucokinase by WAY-615145 helps to improve glucose homeostasis and insulin secretion, making it a promising candidate for the treatment of type 2 diabetes .

Comparison with Similar Compounds

WAY-615145 is unique among glucokinase activators due to its specific binding affinity and activation profile. Similar compounds include:

    Cadisegliatin (TTP-399): A liver-selective glucokinase activator with antihyperglycaemic activity.

    AZD1656: A potent, selective, and orally active glucokinase activator.

    Dorzagliatin (HMS-5552): Improves glycaemic control and pancreatic β-cell function.

    AM-2394: A structurally distinct glucokinase activator.

    LY2608204: Activates glucokinase with high potency.

These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles, selectivity, and therapeutic potential.

Properties

Molecular Formula

C16H18N2OS

Molecular Weight

286.4 g/mol

IUPAC Name

N-(4-cyclohexyl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C16H18N2OS/c19-15(13-9-5-2-6-10-13)18-16-17-14(11-20-16)12-7-3-1-4-8-12/h2,5-6,9-12H,1,3-4,7-8H2,(H,17,18,19)

InChI Key

XDROZDYEXSKYNN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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